Clogestone

Overview

Description

Mechanism of Action

Target of Action

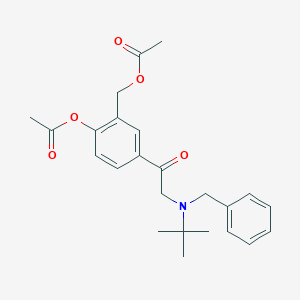

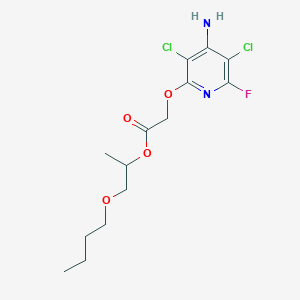

Clogestone, also known as chlormadinol or 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one , is a steroidal progestin . The primary target of this compound is the Progesterone Receptor (PR) . Progesterone receptors are critical for the regulation of the menstrual cycle, pregnancy, and embryogenesis in humans .

Mode of Action

This compound acts as an agonist to the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of progesterone. This interaction can lead to a decrease in estradiol binding capacity, as observed with high concentrations of progesterone, this compound, and medrogestone .

Biochemical Pathways

Progestins typically play a role in maintaining the endometrium, preventing ovulation during pregnancy, and promoting the survival of the embryo and fetus .

Pharmacokinetics

As a steroidal progestin, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the drug, determining how much of the administered dose reaches the systemic circulation and its target sites .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it can influence cellular processes such as cell growth and differentiation, particularly in tissues like the endometrium .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and action of many drugs

Biochemical Analysis

Biochemical Properties

As a steroidal progestin, it is likely to interact with progesterone receptors in the body . The nature of these interactions would typically involve binding to the receptor, triggering a cascade of biochemical reactions.

Cellular Effects

As a steroidal progestin, it may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways

Molecular Mechanism

As a steroidal progestin, it is likely to exert its effects at the molecular level by binding to progesterone receptors, potentially leading to changes in gene expression

Metabolic Pathways

As a steroidal progestin, it is likely metabolized in the liver, similar to other steroids

Preparation Methods

The synthesis of clogestone involves multiple steps, starting from steroidal precursors. The key steps include:

Chlorination: Introduction of a chlorine atom at the 6-position of the steroid nucleus.

Hydroxylation: Introduction of hydroxyl groups at the 3β and 17α positions.

Formation of the diene structure: Creation of the double bonds at the 4,6 positions.

Chemical Reactions Analysis

Clogestone undergoes various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or ketones to alcohols.

Substitution: Replacement of the chlorine atom with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clogestone has been primarily investigated for its potential use as a contraceptive. due to its lack of commercialization, its applications in scientific research are limited. It has been studied in the context of hormone regulation and reproductive health . Additionally, this compound acetate has been used in experimental studies to understand its pharmacokinetics and pharmacodynamics in both humans and animals .

Comparison with Similar Compounds

Clogestone is similar to other steroidal progestins such as acetomepregenol, butagest, and mecigestone . These compounds share a similar steroidal backbone and exhibit progestogenic activity. this compound is unique due to its specific chlorination at the 6-position and its hydroxylation pattern . This structural uniqueness may contribute to its distinct pharmacological profile compared to other progestins.

Properties

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUZRFSDWXDRM-IAGOJMRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173865 | |

| Record name | Clogestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20047-75-0 | |

| Record name | Clogestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clogestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clogestone interact with its target and what are the downstream effects?

A1: this compound, a synthetic progestin, exerts its effects primarily by binding to progesterone receptors. [, , , ] This binding interferes with the binding of estradiol-17β to its specific uterine receptors, leading to a decrease in estradiol binding capacity. [, ] This mechanism is believed to be responsible, in part, for the effects of progestins in treating hormone-dependent breast cancer. [] this compound also exhibits a thermogenic effect in some individuals, suggesting an influence on the hypothalamic-pituitary-ovarian axis. [] Furthermore, it can induce secretory transformation of the endometrium. [] this compound's impact on the frequency and strength of fallopian tube contractions has also been documented, highlighting its potential influence on human fertility. []

Q2: What is known about the structure of this compound?

A2: this compound acetate (3beta, 17alpha-dihydroxy-6-chloropregna-4,6-dien-20-one 3,17-diacetate) is a synthetic progestin. While specific spectroscopic data isn't available in the provided research, its structure can be deduced from its chemical name. It is a steroid derivative with a chlorination at the 6th carbon, two acetate groups at the 3rd and 17th positions, and a conjugated diene system in the A ring.

Q3: Can you elaborate on the in vitro and in vivo efficacy of this compound based on available research?

A3: In vitro studies demonstrate this compound acetate's ability to reduce the binding capacity of estradiol-17β to specific uterine receptors, particularly at high concentrations. [] This effect is thought to be a key mechanism in treating hormone-dependent conditions. In vivo studies show that this compound acetate, when administered orally, effectively reduces adrenal and ovarian weights, as well as serum and adrenal corticosterone levels in rats. [] This suggests an influence on the hypothalamic-pituitary-adrenal axis. Additionally, this compound acetate demonstrated efficacy in provoking progestagen withdrawal bleeding and inducing full secretory transformation of the endometrium in women experiencing amenorrhea or oligomenorrhea. []

Q4: How is this compound acetate measured in serum?

A5: A radioreceptor assay (RRA) has been developed for the quantitative determination of this compound acetate in serum. [] This method involves converting this compound acetate to chlormadinone acetate using wheat germ lipase and hydroxysteroid dehydrogenase. The formed ketonic steroid is then incubated with rat uterine cytosol and 3H-progesterone. The concentration of this compound acetate is then estimated from a standard curve generated by incubating cytosol with 3H-progesterone and known amounts of chlormadinone acetate. This RRA method offers practical advantages over techniques like radioimmunoassay (RIA), especially in terms of development. []

Q5: Are there any notable comparisons between this compound and other progestogens in terms of clinical use?

A7: When compared to other progestogens like Retroprogestagen and Ethynodiol diacetate in low-dose continuous and pre-coital contraceptive regimens, this compound, alongside Norgestrienone, demonstrated higher efficacy. [] This suggests that the effectiveness of progestogen-only contraceptives is dependent on the specific compound and dosage. [] Further research comparing the side effect profiles and patient acceptability of these different progestogens is needed to make definitive conclusions on their relative merits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

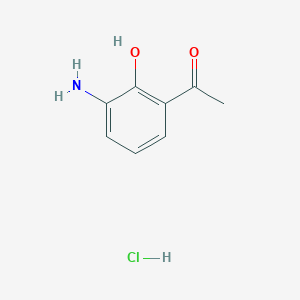

![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)

![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-isopropyl-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)